molecular formula C24H48NO7P B1261748 1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine CAS No. 76790-27-7

1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine

Cat. No. B1261748
CAS RN: 76790-27-7
M. Wt: 493.6 g/mol
InChI Key: LFUDDCMNKWEORN-ZXEGGCGDSA-N
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Description

1-(9Z-hexadecenoyl)-glycero-3-phosphate, also known as lpa(16:1(9Z)/0:0), belongs to the class of organic compounds known as 1-acylglycerol-3-phosphates. These are lysophosphatidic acids where the glycerol is esterified with a fatty acid at O-1 position1.



Synthesis Analysis

The synthesis of 1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine is not explicitly mentioned in the search results. However, it is mentioned that a similar compound, 1-(9Z-hexadecenoyl)-rac-glycerol, can be used for crystallizing membrane proteins by using lipidic mesophases2.



Molecular Structure Analysis

The molecular formula of 1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine is C19H36O4. The average mass is 328.487 Da and the monoisotopic mass is 328.261 Da3.



Chemical Reactions Analysis

The specific chemical reactions involving 1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine are not detailed in the search results.



Physical And Chemical Properties Analysis

1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine is a very hydrophobic molecule1. It has 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 35 freely rotating bonds. The ACD/LogP value is 9.013.


Scientific Research Applications

Enzymatic Synthesis and Biological Studies

Chemical and Physical Properties Analysis

  • Analysis of Hydrolysis Products : A study on the hydrolysis products of phosphatidylcholine, which includes similar compounds, developed an assay using high-performance liquid chromatography. This is crucial for understanding the chemical breakdown and interactions of such compounds in various conditions (Kiełbowicz et al., 2012).
  • Micellar Concentration Studies : The critical micellar concentration of compounds like 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine was determined, providing insights into their physical behavior in biological systems and their potential biological activity based on their physical parameters (Kramp, Piéroni, Pinckard, & Hanahan, 1984).

Lipid Interactions and Membrane Studies

  • Lipid Bilayer Interaction Studies : Research on the interaction of small molecules with lipid membranes, including compounds like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, helps understand how such compounds interact with cell membranes. This is vital for drug development and understanding cell membrane dynamics (Huang et al., 2013).

Lipid Desaturation and Modification

  • Lipid Desaturation Studies : The desaturation of lipid-linked acyl groups, including those in compounds like 1-O-(9-cis-octadecenyl)-sn-glycero-3-phosphocholine, has been studied to understand the biochemical processes of lipid modification in plant microsomal membranes. This research is essential for understanding plant lipid biochemistry (Sperling & Heinz, 1993).

Safety And Hazards

The safety data sheet for a similar compound, 1-(9Z-hexadecenoyl)-rac-glycerol, indicates that it is not classified as a hazardous substance or mixture4.


Future Directions

The future directions for the research and application of 1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine are not explicitly mentioned in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h10-11,23,26H,5-9,12-22H2,1-4H3/b11-10-/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUDDCMNKWEORN-ZXEGGCGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701108020
Record name (7R,18Z)-4,7-Dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacos-18-en-1-aminium inner salt 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701108020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(16:1(9Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010383
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine

CAS RN

76790-27-7
Record name (7R,18Z)-4,7-Dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacos-18-en-1-aminium inner salt 4-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76790-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7R,18Z)-4,7-Dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacos-18-en-1-aminium inner salt 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701108020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Palmitoleoyl-sn-glycero-3-phosphocholine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5T3TC2ZQQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LysoPC(16:1(9Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010383
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
X Yu, L He, W Lin, X Zheng, L Zhang, B Yu… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
Purpose Menopause is a risk factor for pelvic organ prolapse (POP) and is frequently associated with diminished vaginal wall support. To uncover relevant molecular mechanisms and …
Number of citations: 0 www.ncbi.nlm.nih.gov
J Wei, X Liu, W Xiao, J Lu, L Guan, Z Fang… - Journal of Allergy and …, 2023 - Elsevier
Background Timely medical intervention in severe cases of coronavirus disease 2019 (COVID-19) and better understanding of the disease’s pathogenesis are essential for reducing …
Number of citations: 9 www.sciencedirect.com
P Angthong, T Uengwetwanit, U Uawisetwathana… - Aquaculture, 2023 - Elsevier
To understand the host-gut microbial relationship, we used multidisciplinary platforms, metagenome, transcriptome, and metabolome analyses, to determine shrimp and intestinal …
Number of citations: 4 www.sciencedirect.com
C Hu, T Wang, J Zhang, Y Jiang, Q Cao - 2020 - researchsquare.com
Background NAFLD is a common metabolic disorders disease which influenced 20~ 30% people. NAFLD can progress to cirrhosis, liver fibrosis and even liver cancer. Liver puncture is …
Number of citations: 3 www.researchsquare.com
J Mo, Y Lu, T Xing, D Xu, K Zhang, S Zhang… - Porcine Health …, 2022 - Springer
Background Bama miniature pigs aged between six (6 M) and twelve months (12 M) are usually used in human medical research as laboratory pigs. However, the difference in serum …
Number of citations: 10 link.springer.com
J Park, C Hall, B Hubbard, T LaMoia, R Gaspar… - Diabetes, 2023 - Am Diabetes Assoc
Insulin activates insulin receptor (IR) signaling and subsequently triggers IR endocytosis to attenuate signaling. Cell division regulators MAD2, BUBR1, and p31 comet promote IR …
Number of citations: 3 diabetesjournals.org
H Wan, X Xu, X Yang, A Li, X Ma, A Xu… - Frontiers in …, 2021 - frontiersin.org
Shiyiwei Shenqi Tablet (SSTs) has been widely used for treatment of different types of cancer including breast cancer. SST has drawn more and more interest due to the low rate of side …
Number of citations: 6 www.frontiersin.org
PC Steketee, EA Dickie, J Iremonger, K Crouch… - bioRxiv, 2021 - biorxiv.org
Animal African Trypanosomiasis (AAT) is a debilitating livestock disease prevalent across sub-Saharan Africa, a main cause of which is the protozoan parasite Trypanosoma congolense…
Number of citations: 4 www.biorxiv.org

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